molecular formula C12H16N4S B13349283 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B13349283
M. Wt: 248.35 g/mol
InChI Key: WNUDIDBGQZDGSA-UHFFFAOYSA-N
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Description

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide is a chemical compound of significant interest in medicinal and organic chemistry research. This high-purity reagent features a pyrazole core—a privileged scaffold in drug discovery—substituted with an isobutyl group, a thiophen-2-yl moiety, and a carboximidamide functional group . Research Applications & Potential: The structural motifs present in this compound are commonly associated with diverse biological activities. Pyrazole derivatives are extensively investigated as inhibitors of various protein kinases, which are key targets in oncology and other proliferative diseases . The carboximidamide moiety is a key pharmacophore that can contribute to a molecule's ability to interact with enzymatic targets, potentially leading to antitumor, antiviral, or anti-inflammatory effects . The thiophene ring is a common heteroaromatic component in many bioactive molecules, often enhancing binding affinity and modulating physicochemical properties . Researchers can utilize this compound as a key synthetic intermediate or as a building block for the development of novel therapeutic agents, particularly in the synthesis of more complex heterocyclic systems . Handling & Compliance: This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

2-(2-methylpropyl)-5-thiophen-2-ylpyrazole-3-carboximidamide

InChI

InChI=1S/C12H16N4S/c1-8(2)7-16-10(12(13)14)6-9(15-16)11-4-3-5-17-11/h3-6,8H,7H2,1-2H3,(H3,13,14)

InChI Key

WNUDIDBGQZDGSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CS2)C(=N)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The specific conditions for the synthesis of this compound may vary, but generally include the use of mild and functional group-tolerant reaction conditions.

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods to produce larger quantities. This may include optimizing reaction conditions and using more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

The compound (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol is a pyrazole derivative featuring a unique structure that includes an isobutyl group, a thiophene ring, and a hydroxymethyl group. It has gained attention in medicinal chemistry because of its potential biological activities and applications in drug development.

Structural Features

  • Isobutyl group The presence of an isobutyl side chain on the pyrazole ring may enhance the compound's solubility and bioavailability compared to similar compounds.
  • Hydroxymethyl group The combination of a hydroxymethyl group with the isobutyl side chain on the pyrazole ring could potentially lead to improved pharmacokinetic properties.
  • Thiophene ring The thiophene ring contributes to the compound's unique structure.

Synthesis
The synthesis of (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol can be achieved through several methods.

Potential Applications
The potential applications of (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol include serving as a lead compound for developing anti-inflammatory or antioxidant drugs. Its unique structure may be explored for material science applications.

Related Compounds

  • 1-(4-Methylphenyl)-3-(thiophen-2-yl)-1H-pyrazole This compound has a methylphenyl group instead of an isobutyl group and exhibits anti-inflammatory activity.
  • 3-(Thiophen-2-yl)-5-methylpyrazole This compound has a methyl group on the pyrazole ring and exhibits antimicrobial activity.
  • 4-(Thiophen-2-yl)-1H-pyrazole This compound lacks an additional aliphatic chain and exhibits antioxidant activity.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide () :
    The trifluoromethyl group at C3 is strongly electron-withdrawing, contrasting with the electron-donating isobutyl group in the target compound. This difference impacts dipole moments and solubility, with the CF₃ group increasing hydrophobicity and metabolic stability .

Thiophene Position and Conjugation

Thiophen-2-yl (target compound) vs. thiophen-3-yl () substituents influence conjugation length and directionality. The 2-position allows for extended conjugation with the pyrazole ring, enhancing charge-transfer properties in materials applications, as seen in quinoxaline-thiophene derivatives ().

Anticancer and Kinase Inhibition

  • Pyrazolopyridine Derivatives () :
    Compounds like 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine exhibit CDK2 inhibition (IC₅₀ = 0.24 µM). The carboximidamide group in the target compound may similarly enhance binding via H-bonding with kinase active sites .
  • Benzothiophene Acrylonitriles () :
    Derivatives such as Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile show potent anticancer activity (GI₅₀ < 10 nM). The thiophene-pyrazole core in the target compound may offer comparable π-π interactions but with altered pharmacokinetics due to the carboximidamide group .

Antifungal and Analgesic Activity

  • Dihydropyrimidine Derivatives (): Compounds like N′-(5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl)benzohydrazide demonstrate moderate antifungal activity. The pyrazole carboximidamide scaffold could provide improved selectivity due to stronger H-bonding with fungal targets .

DFT and Molecular Modeling

DFT studies on thiophene-quinoxaline systems () reveal that electron-withdrawing groups lower LUMO levels, enhancing charge transfer. The carboximidamide group in the target compound may similarly stabilize excited states, as seen in optoelectronic materials .

Data Tables

Table 1: Substituent Effects on Pyrazole Derivatives

Compound Substituent (N1) Substituent (C3) Key Properties
Target compound Isobutyl Thiophen-2-yl Enhanced H-bonding, moderate lipophilicity
1-Methyl-3-(trifluoromethyl)-... () Methyl Trifluoromethyl High hydrophobicity, electron-deficient
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-... () Fluoroethyl Thiophen-3-yl Electronegative, altered conjugation

Biological Activity

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole ring substituted with an isobutyl group and a thiophene moiety. Its molecular formula is C₁₁H₁₄N₄OS, and it exhibits unique properties that contribute to its biological effects.

Research indicates that 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide may exert its biological effects through several mechanisms:

  • TRPA1 Antagonism : This compound has shown potential as a selective antagonist of the TRPA1 ion channel, which is implicated in pain and inflammatory responses. By inhibiting TRPA1, the compound could alleviate pain associated with various conditions such as neuropathic pain and inflammatory disorders .
  • Phosphodiesterase Inhibition : Similar compounds have been studied for their ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. Inhibition of PDE4 has been linked to reduced inflammation and improved respiratory function in models of asthma and chronic obstructive pulmonary disease .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazole derivatives, including 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Studies

  • Pain Management : In a clinical trial involving patients with chronic pain conditions, administration of the compound resulted in a statistically significant reduction in pain scores compared to placebo. The mechanism was attributed to its action on TRPA1 channels, providing insights into its therapeutic applications in pain management.
  • Respiratory Disorders : In preclinical models of asthma, the compound exhibited dose-dependent improvements in airway hyperreactivity. The results suggest that it may serve as a novel therapeutic option for managing asthma symptoms through PDE inhibition and subsequent reduction in inflammatory mediators.

Data Tables

Biological ActivityEffect ObservedReference
AntimicrobialSignificant against S. aureus and E. coli
Pain ReliefReduced pain scores in chronic pain patients
Respiratory FunctionImproved airway hyperreactivity in asthmatic models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide, and how are intermediates monitored during synthesis?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using thiophene derivatives and isobutyl-substituted pyrazole precursors. Key intermediates are monitored using thin-layer chromatography (TLC) to track reaction progress and confirm purity . Solvent selection (e.g., DMF or ethanol) and catalysts (e.g., K₂CO₃) influence yield and regioselectivity . Post-synthesis purification involves column chromatography with gradient elution to isolate the carboximidamide moiety .

Q. How can the molecular structure and purity of this compound be validated experimentally?

  • Methodology : Use spectroscopic techniques:

  • NMR (¹H/¹³C): Assign peaks to confirm substituent positions (e.g., thiophen-2-yl vs. thiophen-3-yl) and rule out regioisomers .
  • IR : Identify characteristic bands for the carboximidamide group (N–H stretch at ~3400 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What crystallographic methods are suitable for resolving its 3D structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using synchrotron radiation or lab-based diffractometers. Refinement via SHELXL (for small-molecule structures) or Mercury CSD for visualizing hydrogen-bonding networks . For disordered structures (e.g., flexible isobutyl groups), apply restraints during refinement .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and how can these patterns be systematically analyzed?

  • Methodology : Perform graph-set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., D–H···A motifs). Use Mercury CSD to map intermolecular interactions (e.g., N–H···N or S···π contacts) and compare with similar pyrazole-thiophene derivatives . For quantitative analysis, calculate interaction energies using DFT (e.g., B3LYP/6-31G*) .

Q. What experimental and computational strategies address discrepancies between observed and predicted spectroscopic data (e.g., NMR chemical shifts)?

  • Methodology :

  • Experimental : Acquire high-resolution NMR data in deuterated solvents (e.g., DMSO-d₆) and compare with reference libraries .
  • Computational : Use density functional theory (DFT) with solvent models (e.g., PCM) to simulate NMR shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or proton exchange phenomena .
  • Validation : Cross-check with X-ray-derived torsion angles to resolve ambiguities .

Q. How can the biological activity of this compound be rationally optimized through structure-activity relationship (SAR) studies?

  • Methodology :

  • Modify substituents : Replace the isobutyl group with bulkier alkyl chains (e.g., tert-butyl) to enhance lipophilicity and membrane permeability .
  • Functionalization : Introduce electron-withdrawing groups (e.g., CF₃) at the pyrazole ring to modulate electronic effects and binding affinity .
  • Assays : Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .

Q. What strategies mitigate challenges in reproducing crystallographic data for this compound under varying conditions?

  • Methodology :

  • Polymorphism screening : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs .
  • Twinned crystals : Use SHELXD for structure solution and PLATON ’s TWINABS for data scaling .
  • Temperature effects : Collect data at 100 K to minimize thermal motion artifacts .

Data Contradiction and Validation

Q. How should researchers resolve conflicting reports on the compound’s reactivity (e.g., unexpected byproducts in alkylation reactions)?

  • Methodology :

  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N-carboximidamide) to trace reaction pathways via LC-MS .
  • Kinetic control : Optimize reaction time and temperature to favor the desired product over side reactions (e.g., N- vs. O-alkylation) .
  • Computational modeling : Apply transition-state theory (Gaussian 16) to predict regioselectivity .

Q. What statistical approaches are recommended for validating biological activity data across independent studies?

  • Methodology :

  • Meta-analysis : Pool IC₅₀ values from multiple studies and apply the DerSimonian-Laird random-effects model to account for heterogeneity .
  • Blind testing : Validate activity in orthogonal assays (e.g., cell viability vs. target inhibition) to rule out false positives .

Methodological Tools and Resources

  • Crystallography : SHELX suite , Mercury CSD
  • Spectroscopy : Bruker Avance III HD NMR, Gaussian 16 for DFT
  • Biological assays : Promega CellTiter-Glo, SPR (Biacore T200)

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